![molecular formula C13H17NO6S B14653198 N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide CAS No. 49743-58-0](/img/structure/B14653198.png)
N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxyethanesulfonyl group, a methoxyphenyl group, and an oxobutanamide group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with 2-hydroxyethanesulfonyl chloride under basic conditions to introduce the hydroxyethanesulfonyl group. Finally, the resulting compound is subjected to amide formation with 3-oxobutanoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethanesulfonyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The oxobutanamide group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The hydroxyethanesulfonyl group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity, while the oxobutanamide group may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(2-Hydroxyethanesulfonyl)-4-methylphenyl]-3-oxobutanamide
- N-[3-(2-Hydroxyethanesulfonyl)-4-ethoxyphenyl]-3-oxobutanamide
- N-[3-(2-Hydroxyethanesulfonyl)-4-chlorophenyl]-3-oxobutanamide
Uniqueness
N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
49743-58-0 |
|---|---|
Formule moléculaire |
C13H17NO6S |
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
N-[3-(2-hydroxyethylsulfonyl)-4-methoxyphenyl]-3-oxobutanamide |
InChI |
InChI=1S/C13H17NO6S/c1-9(16)7-13(17)14-10-3-4-11(20-2)12(8-10)21(18,19)6-5-15/h3-4,8,15H,5-7H2,1-2H3,(H,14,17) |
Clé InChI |
QNSBNVAODAPJPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


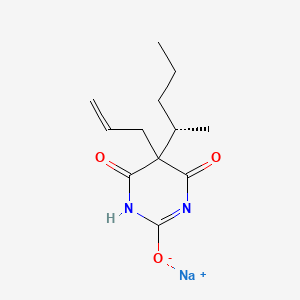
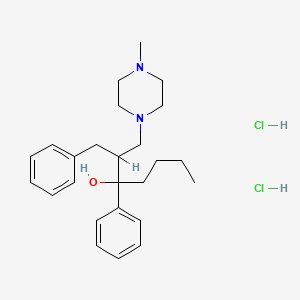
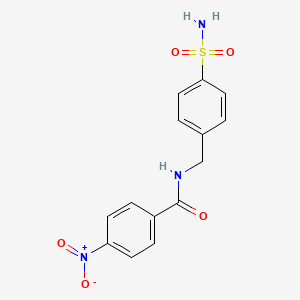

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
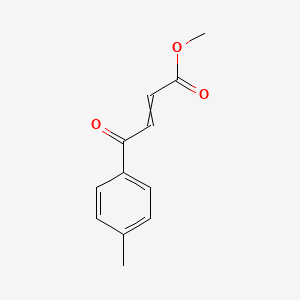
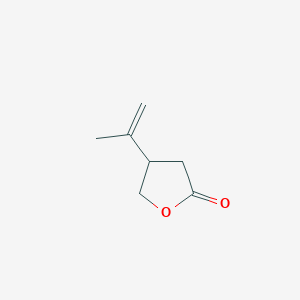
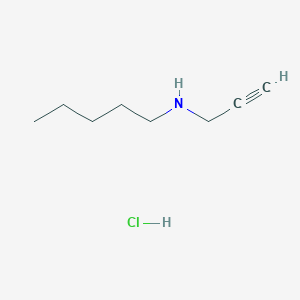



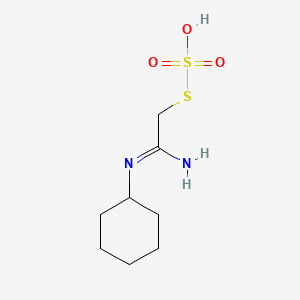
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)

